molecular formula C26H27N3O2 B10890582 (2Z)-3-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-ylcarbonyl)prop-2-enenitrile

(2Z)-3-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2-(pyrrolidin-1-ylcarbonyl)prop-2-enenitrile

Cat. No.: B10890582
M. Wt: 413.5 g/mol
InChI Key: OLLZIXWOZBGBOA-PGMHBOJBSA-N
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Description

(Z)-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an indole core, a pyrrolidinylcarbonyl group, and a cyanide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the 2-(2,5-DIMETHYLPHENOXY)ETHYL Group: This step involves the alkylation of the indole nitrogen with 2-(2,5-dimethylphenoxy)ethyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Pyrrolidinylcarbonyl Group: This can be introduced through a reaction with pyrrolidine and a suitable acylating agent like acetic anhydride.

    Addition of the Cyanide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the cyanide group, converting it to primary amines.

    Substitution: The phenoxy and pyrrolidinylcarbonyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study the interactions of indole derivatives with biological macromolecules such as proteins and nucleic acids.

Medicine

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (Z)-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The cyanide group can act as an electrophile, reacting with nucleophilic sites in biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,5-Dimethylphenoxy)ethyl acetate
  • 2-(2,6-Dimethylphenoxy)ethyl acetate
  • 2-(2,5-dimethylphenoxy)ethylamine

Uniqueness

Compared to these similar compounds, (Z)-2-{1-[2-(2,5-DIMETHYLPHENOXY)ETHYL]-1H-INDOL-3-YL}-1-(1-PYRROLIDINYLCARBONYL)-1-ETHENYL CYANIDE is unique due to its combination of an indole core, a pyrrolidinylcarbonyl group, and a cyanide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H27N3O2

Molecular Weight

413.5 g/mol

IUPAC Name

(Z)-3-[1-[2-(2,5-dimethylphenoxy)ethyl]indol-3-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile

InChI

InChI=1S/C26H27N3O2/c1-19-9-10-20(2)25(15-19)31-14-13-29-18-22(23-7-3-4-8-24(23)29)16-21(17-27)26(30)28-11-5-6-12-28/h3-4,7-10,15-16,18H,5-6,11-14H2,1-2H3/b21-16-

InChI Key

OLLZIXWOZBGBOA-PGMHBOJBSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)/C=C(/C#N)\C(=O)N4CCCC4

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)N4CCCC4

Origin of Product

United States

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